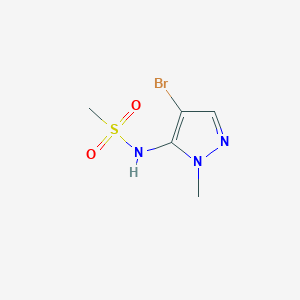
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-1-metil-1H-pirazol-5-il)metanosulfonamida: es un compuesto químico que pertenece a la clase de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en síntesis orgánica y química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-Bromo-1-metil-1H-pirazol-5-il)metanosulfonamida generalmente involucra la reacción de 4-bromo-1-metil-1H-pirazol con cloruro de metanosulfonilo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a bajas temperaturas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia, rentabilidad y seguridad. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: N-(4-Bromo-1-metil-1H-pirazol-5-il)metanosulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el anillo de pirazol puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones generalmente implican el uso de una base y un solvente orgánico.
Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Se emplean comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios pirazoles sustituidos, mientras que las reacciones de oxidación y reducción pueden producir diferentes derivados oxidados o reducidos .
Aplicaciones Científicas De Investigación
N-(4-Bromo-1-metil-1H-pirazol-5-il)metanosulfonamida tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(4-Bromo-1-metil-1H-pirazol-5-il)metanosulfonamida implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo metanosulfonamida desempeñan papeles cruciales en su afinidad de unión y especificidad. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Este mecanismo es particularmente relevante en el contexto del descubrimiento de fármacos, donde los efectos inhibitorios del compuesto sobre enzimas específicas pueden explotarse para fines terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares:
- 4-Bromo-1-metil-1H-pirazol
- N-(4-Bromo-1H-pirazol-5-il)metanosulfonamida
- 4-Bromo-5-ciano-1-metil-1H-pirazol
Comparación: N-(4-Bromo-1-metil-1H-pirazol-5-il)metanosulfonamida es única debido a la presencia tanto del átomo de bromo como del grupo metanosulfonamida. Esta combinación confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares. Por ejemplo, el grupo metanosulfonamida mejora su solubilidad y estabilidad, lo que lo hace más adecuado para ciertas aplicaciones en química medicinal y procesos industriales .
Propiedades
Fórmula molecular |
C5H8BrN3O2S |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8BrN3O2S/c1-9-5(4(6)3-7-9)8-12(2,10)11/h3,8H,1-2H3 |
Clave InChI |
JSHLIFSDQPGIAY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Br)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


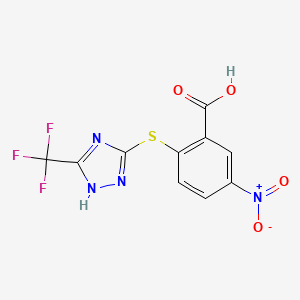
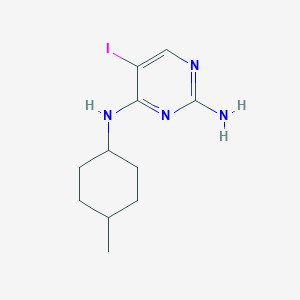
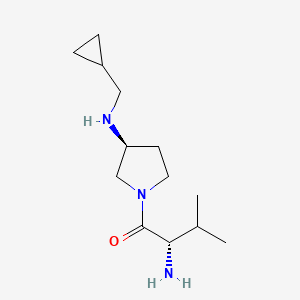
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
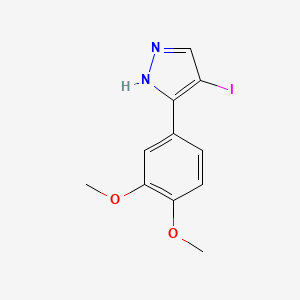
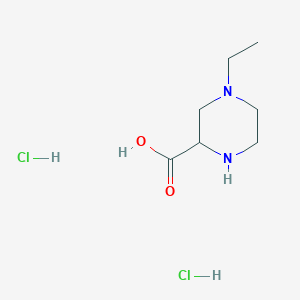
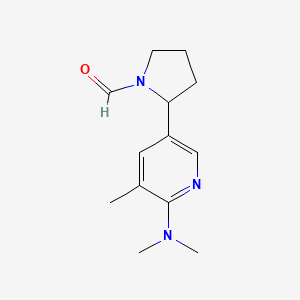





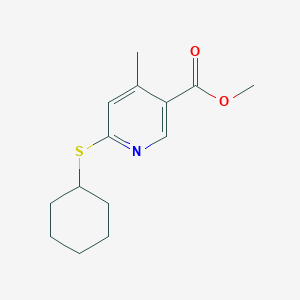
![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
